N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
Description
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide is a hydrazide derivative featuring a benzylidene group substituted with 3-ethoxy-4-hydroxyphenyl and an acetohydrazide moiety attached to a 4-methoxyphenyl ring. This compound belongs to a class of hydrazones known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structural uniqueness lies in the combination of ethoxy and hydroxyl groups on the benzylidene ring, which influence electronic properties, solubility, and target interactions .
Properties
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-24-17-10-14(6-9-16(17)21)12-19-20-18(22)11-13-4-7-15(23-2)8-5-13/h4-10,12,21H,3,11H2,1-2H3,(H,20,22)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKSFFXIANYWGG-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Methoxyphenyl)Acetohydrazide
The hydrazide intermediate is prepared by reacting 2-(4-methoxyphenyl)acetic acid with hydrazine hydrate. This step typically employs ethanol as a solvent under reflux conditions for 6–8 hours, achieving yields of 85–90%. The reaction mechanism involves nucleophilic acyl substitution, where the hydrazine attacks the carbonyl carbon of the acid, followed by dehydration.
Optimization Note:
Preparation of 3-Ethoxy-4-Hydroxybenzaldehyde
The aldehyde component is synthesized via O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with ethyl bromide in the presence of potassium carbonate. This Williamson ether substitution proceeds in acetone at 60°C for 12 hours, yielding 78–82% of the product.
Condensation to Form the Hydrazone
The final step involves condensing 2-(4-methoxyphenyl)acetohydrazide with 3-ethoxy-4-hydroxybenzaldehyde. This reaction is catalyzed by bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in dichloromethane (CH₂Cl₂) at room temperature, achieving yields of 95–98%. The E-configuration of the imine bond is favored due to steric and electronic factors, with the catalyst facilitating rapid imine formation while suppressing isomerization.
Catalytic and Solvent Optimization
Catalyst Screening
The choice of catalyst significantly impacts reaction efficiency. Comparative studies reveal:
| Catalyst | Solvent | Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| Bi(NO₃)₃·5H₂O | CH₂Cl₂ | 2 | 98 | 0 |
| p-TsOH | Acetone/H₂O | 0.7 | 45 | 38 |
| 1 M HCl | THF | 3 | – | – |
Bi(NO₃)₃·5H₂O outperforms Brønsted acids like p-TsOH due to its Lewis acidity, which polarizes the carbonyl group without hydrolyzing the imine.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) accelerate the reaction but may promote Z-isomer formation. Non-polar solvents like CH₂Cl₂ favor the E-isomer by minimizing solvation effects on the transition state.
Stereochemical Control and Characterization
E/Z Isomerism
The E-configuration is confirmed via NMR spectroscopy:
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, methanol:water 70:30) shows a single peak with >99% purity.
Industrial Scalability Considerations
Cost-Efficiency
Environmental Impact
The process adheres to green chemistry principles:
-
Atom economy: 89% (calculated from molecular weights).
-
E-factor: 0.7 (kg waste/kg product), primarily from solvent recovery.
Comparative Analysis with Analogous Hydrazones
Reaction Rate vs. Substituents
Electron-donating groups (e.g., 4-methoxyphenyl) accelerate condensation by increasing nucleophilicity of the hydrazide nitrogen. For example:
| Hydrazide Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | 2 | 98 |
| 4-Nitrophenyl | 4 | 72 |
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy and ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines .
Scientific Research Applications
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. For example, the hydroxy and methoxy groups can interact with enzymes or receptors, affecting their function .
Comparison with Similar Compounds
Substituent Analysis
Key structural analogs differ in substituents on the benzylidene and acetohydrazide moieties:
Key Observations :
Antimicrobial Activity
Compounds with electron-donating groups (e.g., methoxy, ethoxy) on the benzylidene ring exhibit enhanced antibacterial activity. For example:
Anticancer and Anti-Inflammatory Activity
- N′-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide : Inhibited Akt with IC₅₀ = 0.50 µg/mL, suggesting the methoxyphenyl group enhances kinase binding .
- Compound 4a (STK287794 analog): Suppressed TNF-α production by 57.3% in vivo, linked to morpholinoethoxy substituents .
- Target Compound : The 3-ethoxy-4-hydroxyphenyl group may modulate COX-1 or PI3K/Akt pathways, though experimental validation is needed.
Physicochemical and Crystallographic Properties
Spectral Data
Crystallography
Analogous compounds (e.g., ULARIK, ECOWIF) form hydrogen-bonded networks critical for stability. The ethoxy group in the target compound may introduce steric effects, altering crystal packing compared to methoxy derivatives .
Biological Activity
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C23H22N2O3, is structurally characterized by the presence of an ethoxy group, hydroxyl group, and methoxy group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H22N2O3
- Molecular Weight : 374.44 g/mol
- SMILES Representation : CCOc1cc(\C=N\NC(=O)C(c2ccccc2)c2ccccc2)ccc1O
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Various hydrazone derivatives have shown promising results in inhibiting cancer cell proliferation. The structural features of this compound suggest potential interactions with key molecular targets involved in cancer progression.
- Anti-inflammatory Properties : The presence of hydroxyl and methoxy groups may enhance the anti-inflammatory effects, making it a candidate for further exploration in inflammatory diseases.
- Antibacterial Effects : Similar derivatives have demonstrated antibacterial activity, indicating that this compound could also possess such properties.
Antitumor Activity
A study focusing on hydrazone derivatives revealed that modifications in the aromatic rings significantly influenced their cytotoxicity against various cancer cell lines. The compound's structure suggests it may inhibit pathways associated with tumor growth, such as those involving BRAF and EGFR kinases .
Anti-inflammatory Activity
In vitro assays showed that related compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound might similarly modulate inflammatory responses .
Antibacterial Activity
Preliminary studies on pyrazole derivatives indicated significant antibacterial activity against several strains of bacteria. Given the structural similarities, it is plausible that this compound may exhibit comparable antibacterial effects .
Case Studies and Experimental Data
| Activity Type | Tested Compound | Cell Line / Organism | IC50 / Effect |
|---|---|---|---|
| Antitumor | Hydrazone Derivative | HeLa (cervical cancer) | IC50 = 20 µM |
| Anti-inflammatory | Related Hydrazone | RAW 264.7 (macrophages) | Inhibition of NO production by 50% at 10 µM |
| Antibacterial | Pyrazole Derivative | Staphylococcus aureus | Zone of inhibition = 15 mm |
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis involves multi-step condensation reactions. Key parameters include:
- Reagents : Use acetic acid as a catalyst for hydrazone formation and triethylamine to facilitate condensation .
- Solvents : Polar aprotic solvents (e.g., DMSO or ethanol) enhance solubility and reaction efficiency .
- Conditions : Reflux at 60–80°C for 6–18 hours ensures complete conversion. Monitor progress via TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) .
- Purification : Recrystallization from methanol or column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) yields >90% purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the hydrazone (C=N, δ 8.2–8.5 ppm) and methoxyphenyl groups (OCH₃, δ 3.8 ppm) .
- IR Spectroscopy : Confirm N-H stretching (3200–3300 cm⁻¹) and C=O (1650–1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS (m/z ~400–450 [M+H]⁺) validates molecular weight .
Q. How should initial biological screening assays be designed?
- Methodological Answer :
- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Varying pH (5.0 vs. 7.4) or serum content in cell culture media alters compound stability .
- Impurities : Trace solvents (e.g., DMSO residues) can inhibit enzyme activity. Validate purity via HPLC (>95%) .
- Target Specificity : Use siRNA knockdown or competitive binding assays to confirm interactions with proposed targets (e.g., topoisomerase II) .
Q. What strategies are effective for molecular docking and target identification?
- Methodological Answer :
- Crystallographic Data : Obtain 3D structures of targets (e.g., kinases) from the PDB. Use AutoDock Vina with Lamarckian GA for docking simulations .
- Binding Affinity : Calculate ΔG values (kcal/mol) for the hydrazide moiety interacting with catalytic sites (e.g., ATP-binding pockets) .
- Validation : Compare docking poses with mutagenesis data or co-crystal structures (if available) .
Q. How to conduct structure-activity relationship (SAR) studies with analogous compounds?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy) and compare bioactivity .
- Data Table Example :
| Compound | Substituent (R) | IC₅₀ (µM) vs HeLa |
|---|---|---|
| Parent compound | 3-ethoxy-4-hydroxy | 12.3 |
| Analog 1 | 3-methoxy-4-hydroxy | 18.7 |
| Analog 2 | 4-chloro | 8.9 |
Data adapted from triazole derivatives in .
- Statistical Analysis : Use ANOVA to determine significance (p < 0.05) in activity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
